molecular formula C12H17ClN2O B1398459 N-(3-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride CAS No. 1236259-26-9

N-(3-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride

Cat. No. B1398459
M. Wt: 240.73 g/mol
InChI Key: GNVRUWMQTMCSRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride (NMPH) is a synthetic compound that has been widely used in scientific research. It has been used as a tool in the study of biochemical and physiological processes, as a model for drug development, and as an aid in the development of new drugs. NMPH is a derivative of pyrrolidinecarboxamide, a class of compounds that are known to have a wide range of biological activities. It has been used in studies of signal transduction, enzyme inhibition, and drug metabolism.

Scientific Research Applications

Antimicrobial Activity

N-(3-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride and its derivatives have been explored for their potential antimicrobial properties. Studies have demonstrated significant antibacterial and antifungal activities, indicating their efficacy in combating microbial infections. For instance, a series of N-aryl carboxamides showed substantial activity against various bacterial and fungal strains, rivaling or even surpassing standard drugs (Zhuravel et al., 2005).

Synthesis and Characterization

Research has focused on the synthesis and characterization of compounds related to N-(3-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride. For example, a study on pyridine-2,6-dicarboxamide derivatives highlighted their antibacterial activities and catalytic properties (Özdemir et al., 2012). Another study involved the nonaqueous capillary electrophoresis of related substances, providing insights into quality control methods for these compounds (Ye et al., 2012).

Histone Deacetylase Inhibition

The compound has also been investigated for its role in inhibiting histone deacetylase, an important target in cancer therapy. MGCD0103, a related compound, has shown promise as an anticancer drug due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells (Zhou et al., 2008).

Identification and Derivatization Studies

Further studies have focused on the identification and derivatization of N-(3-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride-related cathinones. These studies are crucial in forensic science for the detection and analysis of novel psychoactive substances (Nycz et al., 2016).

Antidepressant and Nootropic Agents

Research has also delved into the synthesis of compounds related to N-(3-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride as potential antidepressant and nootropic agents. These studies provide insights into the development of new treatments for mental health disorders (Thomas et al., 2016).

properties

IUPAC Name

N-(3-methylphenyl)pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c1-9-4-2-5-10(8-9)14-12(15)11-6-3-7-13-11;/h2,4-5,8,11,13H,3,6-7H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVRUWMQTMCSRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride

CAS RN

1236259-26-9
Record name 2-Pyrrolidinecarboxamide, N-(3-methylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236259-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(3-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(3-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(3-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride
Reactant of Route 5
N-(3-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride
Reactant of Route 6
N-(3-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.